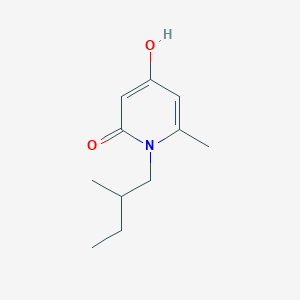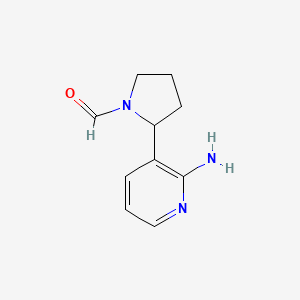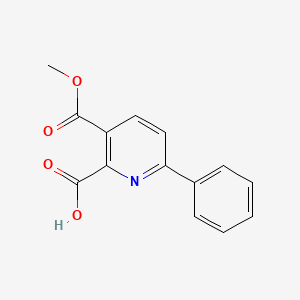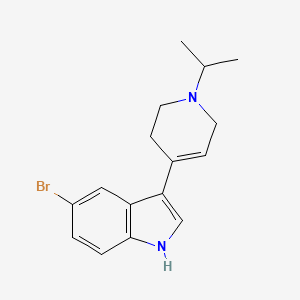
(R)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyethyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride as the reagent.
Resolution of the Racemic Mixture: The racemic mixture of the compound is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides to introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with new functional groups attached to the piperidine ring.
Scientific Research Applications
®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-Methoxyethyl)piperidin-3-amine: The free base form without the dihydrochloride salt.
N-Methylpiperidin-3-amine: A derivative with a methyl group instead of a methoxyethyl group.
Uniqueness
®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
(3R)-1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
BHFPFZZPPQMIQU-YCBDHFTFSA-N |
Isomeric SMILES |
COCCN1CCC[C@H](C1)N.Cl.Cl |
Canonical SMILES |
COCCN1CCCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)
![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
